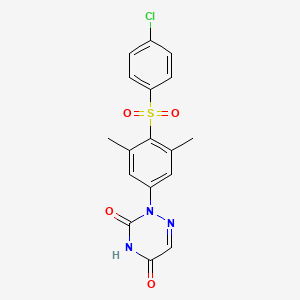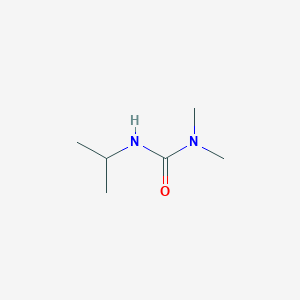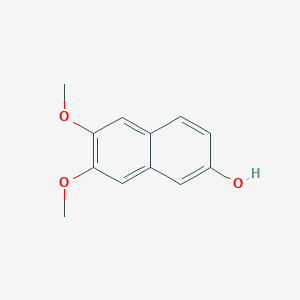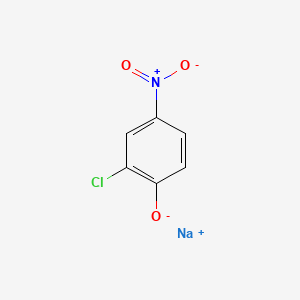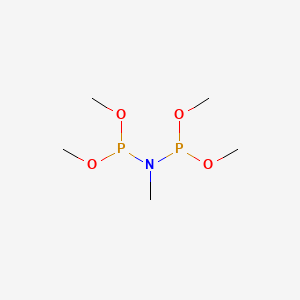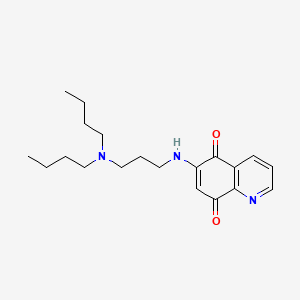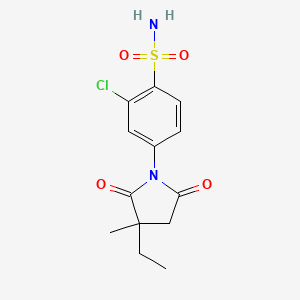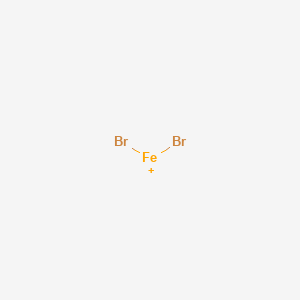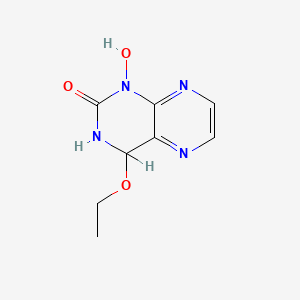
H-Glu-Tyr-Ala-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Glu-Tyr-Ala-Gly-OH is a tetrapeptide consisting of four amino acids: glutamic acid, tyrosine, alanine, and glycine. Peptides like this one are short chains of amino acids linked by peptide bonds. They play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Glu-Tyr-Ala-Gly-OH, typically involves the stepwise coupling of amino acids. The process requires protecting groups to prevent unwanted reactions. For instance, the amino group of one amino acid can be protected by a tert-butoxycarbonyl (Boc) group, while the carboxyl group of another can be activated using dicyclohexylcarbodiimide (DCC) to form an amide bond .
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in peptide chemistry include:
DCC: For activating carboxyl groups.
Boc: For protecting amino groups.
Trifluoroacetic acid (TFA): For deprotecting Boc groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
H-Glu-Tyr-Ala-Gly-OH has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Glu-Tyr-Ala-Gly-OH involves its interaction with specific molecular targets. Peptides can bind to receptors or enzymes, modulating their activity. For instance, the tyrosine residue can participate in phosphorylation, a key process in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrapeptides like H-Glu-Ala-Gly-Val-OH and H-Glu-Tyr-Ala-Leu-OH .
Uniqueness
H-Glu-Tyr-Ala-Gly-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of tyrosine allows for unique interactions, such as phosphorylation, which may not be possible with other tetrapeptides .
Properties
CAS No. |
33135-70-5 |
|---|---|
Molecular Formula |
C19H26N4O8 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(17(29)21-9-16(27)28)22-19(31)14(8-11-2-4-12(24)5-3-11)23-18(30)13(20)6-7-15(25)26/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,29)(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
InChI Key |
XKNUSTBMTDCPMA-BPNCWPANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
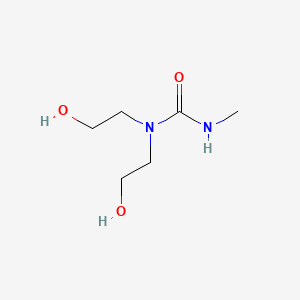
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
